Cas no 618862-81-0 (N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide)

N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide
- 618862-81-0
- AKOS002720667
- SR-01000012792-1
- N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide
- SR-01000012792
- N,N'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide)
- F1460-0226
- N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide
-
- Inchi: 1S/C24H22N2O6/c1-29-18-8-3-15(4-9-18)23(27)25-22(17-7-12-20-21(13-17)32-14-31-20)26-24(28)16-5-10-19(30-2)11-6-16/h3-13,22H,14H2,1-2H3,(H,25,27)(H,26,28)
- InChI Key: PXXHMBWHYMTTFH-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)C(NC(C1C=CC(=CC=1)OC)=O)NC(C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 434.14778643g/mol
- Monoisotopic Mass: 434.14778643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 95.1Ų
N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1460-0226-2mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1460-0226-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1460-0226-20mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1460-0226-1mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA78938-25mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA78938-1mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F1460-0226-5mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1460-0226-20μmol |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1460-0226-50mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1460-0226-4mg |
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide |
618862-81-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide Related Literature
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
Additional information on N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide
Introduction to N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide (CAS No. 618862-81-0)
N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 618862-81-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular architecture, characterized by a combination of aromatic rings and functional groups, suggests potential biological activities that are currently under investigation.
The compound's structure consists of several key moieties that contribute to its chemical behavior and biological relevance. The presence of a 2H-1,3-benzodioxol (also known as podophyllotoxin) moiety is particularly noteworthy, as this scaffold is well-documented for its pharmacological properties. Podophyllotoxins have been extensively studied for their antitumor effects, and derivatives of this class of compounds have shown promise in clinical trials for the treatment of various cancers. The incorporation of a 4-methoxyphenyl group further enhances the compound's complexity, potentially influencing its solubility, metabolic stability, and interaction with biological targets.
The formamidomethyl and 4-methoxybenzamide components add additional layers of functionality to the molecule. The formamidomethyl group can serve as a bioisostere for other functional groups, such as amides or esters, and may influence the compound's reactivity and binding affinity. Meanwhile, the 4-methoxybenzamide moiety is known for its ability to modulate enzyme activity and receptor binding, making it a valuable component in the design of bioactive molecules.
In recent years, there has been growing interest in the development of multitargeted drugs that can interact with multiple biological pathways simultaneously. N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide exhibits characteristics that make it a potential candidate for such an approach. Its complex structure allows it to engage with various receptors and enzymes, potentially leading to synergistic therapeutic effects. This concept aligns with the current trend in drug discovery towards polypharmacology, which aims to develop drugs that can address multiple aspects of a disease simultaneously.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the synthetic prowess required to produce such complex molecules but also underscore the importance of innovation in chemical methodology.
Evaluation of N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide's pharmacological properties has revealed intriguing possibilities for its application in medicine. Preclinical studies have demonstrated that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary investigations into its interaction with biological targets have identified possible mechanisms by which it may exert its effects.
The compound's solubility profile and metabolic stability are critical factors that determine its suitability for therapeutic use. Extensive pharmacokinetic studies are being conducted to assess how N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide behaves within the body. These studies aim to optimize dosing regimens and minimize potential side effects by understanding how the compound is absorbed, distributed, metabolized, and excreted.
The integration of computational chemistry and high-throughput screening techniques has accelerated the process of identifying promising drug candidates like N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide strong>. By leveraging these technologies, researchers can predictively model the compound's interactions with biological targets and assess its potential efficacy more rapidly than traditional methods alone. This approach not only saves time but also resources, making it an indispensable tool in modern drug discovery.
The future prospects for N-(2H-1,3-benzodioxol-5-y l strong>) (< strong > 4 - meth oxyphen yl strong >) form amid om eth yl - 4 - meth oxybe nz am ide are exciting given its unique structural features and promising preclinical data. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological profile. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists will be essential in translating this promising compound into a viable therapeutic agent.
In conclusion,N-(< strong > 2 H - 1 , 3 - be nz od ox ol - 5 - yl strong >) (< strong > 4 - me thoxyphen yl strong >) form amid om eth yl - 4 - me thoxybe nz am ide ( CAS No . 618862 - 81 - 0 ) represents a significant advancement in pharmaceutical chemistry . Its complex structure , coupled with its demonstrated biological activity , positions it as a valuable asset in the ongoing effort to develop novel treatments for various diseases . As research continues , this compound holds great promise for contributing to future medical breakthroughs . p >
618862-81-0 (N-(2H-1,3-benzodioxol-5-yl)(4-methoxyphenyl)formamidomethyl-4-methoxybenzamide) Related Products
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 249916-07-2(Borreriagenin)




